4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
CAS No.: 1955493-65-8
Cat. No.: VC2973090
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride - 1955493-65-8](/images/structure/VC2973090.png)
Specification
CAS No. | 1955493-65-8 |
---|---|
Molecular Formula | C6H9ClN2O |
Molecular Weight | 160.6 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H |
Standard InChI Key | POZUIOQOBQNLMS-UHFFFAOYSA-N |
SMILES | C1CNCC2=CON=C21.Cl |
Canonical SMILES | C1CNCC2=CON=C21.Cl |
Introduction
Chemical Identity and Structural Properties
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is the salt form of the parent compound 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine. The hydrochloride form enhances solubility and stability, making it more suitable for various chemical and biological applications.
Basic Identification Data
Parameter | Value |
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IUPAC Name | 4,5,6,7-tetrahydro- oxazolo[4,3-c]pyridine;hydrochloride |
CAS Number | 1955493-65-8 |
Molecular Formula | C₆H₉ClN₂O |
Molecular Weight | 160.6 g/mol |
Parent Compound CAS | 1000303-67-2 |
The compound features a bicyclic structure with an isoxazole ring fused to a partially hydrogenated pyridine ring. The positioning of the nitrogen and oxygen atoms within the isoxazole ring, as well as the specific fusion pattern denoted by the [4,3-c] nomenclature, distinguishes this compound from similar isomers such as the [4,5-c] and [5,4-c] variants .
Structural Representation
The molecular structure consists of a six-membered piperidine ring (with the 4,5,6,7-tetrahydro designation indicating partial saturation) fused with a five-membered isoxazole ring. The hydrochloride counterion forms an ionic bond with the basic nitrogen of the piperidine ring, creating a salt that significantly alters the compound's physical properties compared to the free base .
Physical and Chemical Properties
The physical and chemical properties of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride are crucial for its handling, formulation, and application in research settings.
Physical Properties
Based on data from the parent compound and similar structures, the following physical properties can be attributed to 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride:
Unlike the free base, the hydrochloride salt demonstrates enhanced water solubility, making it more suitable for biological applications and formulation in aqueous media .
Chemical Reactivity
The compound contains several reactive sites:
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The piperidine nitrogen possesses basic properties and is the site for hydrochloride salt formation
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The isoxazole ring contains electrophilic sites susceptible to nucleophilic attack
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The fused bicyclic system presents opportunities for selective functionalization
These reactive features provide opportunities for chemical modification to generate derivatives with potentially enhanced pharmacological properties .
Synthesis and Preparation
Laboratory Preparation
The conversion of the free base to its hydrochloride salt typically involves:
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Dissolving the free base in an appropriate solvent (such as diethyl ether or dichloromethane)
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Treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid
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Isolation of the precipitated salt by filtration
Hazard Type | Classification | GHS Symbol |
---|---|---|
Skin Irritation | Category 2 | GHS07 |
Eye Irritation | Category 2A | GHS07 |
Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory system | GHS07 |
The compound carries the signal word "Warning" and requires appropriate safety precautions during handling .
Emergency Measures
In case of accidental exposure:
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Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing
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Skin contact: Wash with plenty of soap and water
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Inhalation: Move person to fresh air and keep comfortable for breathing
Comparison with Related Compounds
Structural Analogs and Isomers
Several structurally related compounds have been more extensively studied:
These structurally related compounds demonstrate how small modifications to the isoxazolopyridine scaffold can significantly alter pharmacological properties and therapeutic applications .
Structure-Activity Relationships
Research on related compounds provides important insights into structure-activity relationships that may apply to 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride:
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The specific fusion pattern of the bicyclic system ([4,3-c] vs [4,5-c] vs [5,4-c]) significantly influences receptor selectivity
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The presence of a hydroxyl group at position 3 appears critical for GABAA receptor activity
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The degree of saturation in the pyridine ring affects both pharmacokinetic and pharmacodynamic properties
Understanding these relationships is essential for developing derivatives with enhanced properties for specific therapeutic applications.
Current Research and Future Directions
Ongoing Research
Current research involving 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride and its derivatives appears to focus on:
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Development of novel analgesics for treating various pain conditions
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Investigation of compounds that modulate monoamine neurotransmission for psychiatric applications
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Exploration of structure-activity relationships to enhance selectivity and potency
Future Research Directions
Promising research directions may include:
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